2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine
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Overview
Description
2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine is a heterocyclic compound that contains both triazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation . The reaction is typically carried out at 140°C, yielding the desired product in good-to-excellent yields within a short reaction time .
Industrial Production Methods
the scalability of the microwave-mediated synthesis method suggests potential for industrial application, particularly due to its eco-friendly nature and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolo-pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar triazole-pyrimidine structure and exhibits comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Another related compound with similar synthetic routes and applications.
Uniqueness
2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine is unique due to its specific aminomethyl substitution, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C8H12N6 |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-[7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C8H12N6/c9-3-1-7-12-8-11-4-2-6(5-10)14(8)13-7/h2,4H,1,3,5,9-10H2 |
InChI Key |
GNRLICRGDPTLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC(=N2)CCN)N=C1)CN |
Origin of Product |
United States |
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